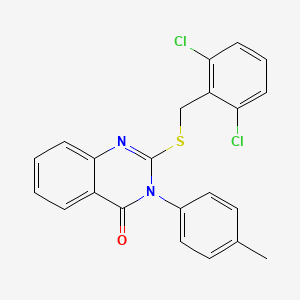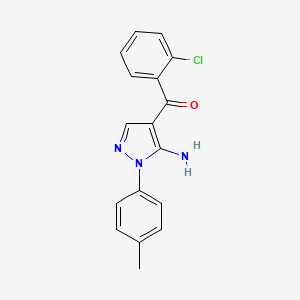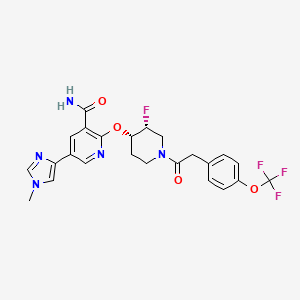
N,N'-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of cyclohexyl groups, a dicyanomethylidene moiety, and a fluorene core with disulfonamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the fluorene core, which is then functionalized with sulfonamide groups. The dicyanomethylidene moiety is introduced through a condensation reaction with appropriate reagents. Cyclohexyl groups are added via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the fluorene core or the cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N,N’-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dicyclohexyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- N,N-dicyclohexyl-9-anthracenylmethyl ester
Uniqueness
Compared to similar compounds, N,N’-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of functional groups. The presence of both dicyanomethylidene and disulfonamide functionalities imparts distinct chemical and physical properties, making it more versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in multiple scientific fields highlight its uniqueness and importance.
Propriétés
Formule moléculaire |
C28H30N4O4S2 |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
2-N,7-N-dicyclohexyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C28H30N4O4S2/c29-17-19(18-30)28-26-15-22(37(33,34)31-20-7-3-1-4-8-20)11-13-24(26)25-14-12-23(16-27(25)28)38(35,36)32-21-9-5-2-6-10-21/h11-16,20-21,31-32H,1-10H2 |
Clé InChI |
IJLHCNLDNKQIPW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)

![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)


![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)
